4'-Bromo-2,2':6',2''-terpyridine
Overview
Description
4’-Bromo-2,2’:6’,2’'-terpyridine is a heterocyclic compound derived from pyridine . It is mainly used as a ligand in coordination chemistry and in the preparation of xanthene-based compounds as organic electroluminescent material for OLED .
Synthesis Analysis
The synthesis of 4’-Bromo-2,2’:6’,2’‘-terpyridine involves the use of 4’-bromo-substituted pineno-fused tpy as the precursor . It has also been prepared in a series of 4-nitro-6-bromo-2,2’-bipyridines and of symmetrical and unsymmetrical 4’-nitro- and 4’-amino- 2,2’:6’,2’'-terpyridines .Molecular Structure Analysis
4’-Bromo-2,2’:6’,2’‘-terpyridine forms complexes with most transition metal ions, similar to other polypyridine compounds . The combination of CoCl2·6H2O and a series of 4’- (substituted-phenyl)-2,2’:6’,2’'-terpyridine compounds leads to the formation of nine Co-based terpyridine complexes .Chemical Reactions Analysis
The compound is used in the formation of various complexes. For instance, the combination of CoCl2·6H2O and a series of 4’- (substituted-phenyl)-2,2’:6’,2’'-terpyridine compounds leads to the formation of nine Co-based terpyridine complexes .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 312.17 .Scientific Research Applications
Ligand Synthesis and Metal Complex Formation 4'-Bromo-2,2':6',2''-terpyridine serves as a key component in the synthesis of various metal complexes. Its unique structure allows for the formation of both homoleptic and heteroleptic complexes with metals such as iron(II) and ruthenium(II). These complexes have been studied for their chemical and electrochemical properties, providing insights into their potential applications in fields like catalysis and material science (Fallahpour, Neuburger, & Zehnder, 1999).
Advanced Synthesis Techniques Recent advancements in synthesis techniques have facilitated the production of electron-rich terpyridines, including 4'-Bromo-2,2':6',2''-terpyridine derivatives. These compounds exhibit high Lewis base character and are anticipated to be excellent ligands for various applications due to their enhanced electron-rich nature (Kleoff et al., 2019).
Catalysis and Photovoltaics 4'-Bromo-2,2':6',2''-terpyridine and its derivatives find significant applications in catalysis and materials science, including photovoltaics and DNA intercalation. They are particularly useful in organometallic catalysis, where they facilitate a wide range of reactions, from artificial photosynthesis to polymerization (Winter, Newkome, & Schubert, 2011).
Luminescence and Sensor Applications The photophysical properties of 4'-Bromo-2,2':6',2''-terpyridine derivatives have been explored for applications in luminescence and as sensors. These properties make them suitable for constructing photochemical devices and for sensing applications, especially in detecting heavy metal ions (Dhar, 2014).
Drug Sensing and Environmental Monitoring Some derivatives of 4'-Bromo-2,2':6',2''-terpyridine have been applied in colorimetric sensing, particularly for detecting specific heavy metal ions like Hg2+. This application is crucial in areas like drug sensing and environmental monitoring (Li et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRILXBSCRHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442565 | |
Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2,2':6',2''-terpyridine | |
CAS RN |
149817-62-9 | |
Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-2,2':6',2''-terpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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